

Application Note: Detection of SERCA2a SUMOylation via Western Blot Following N106 Treatment

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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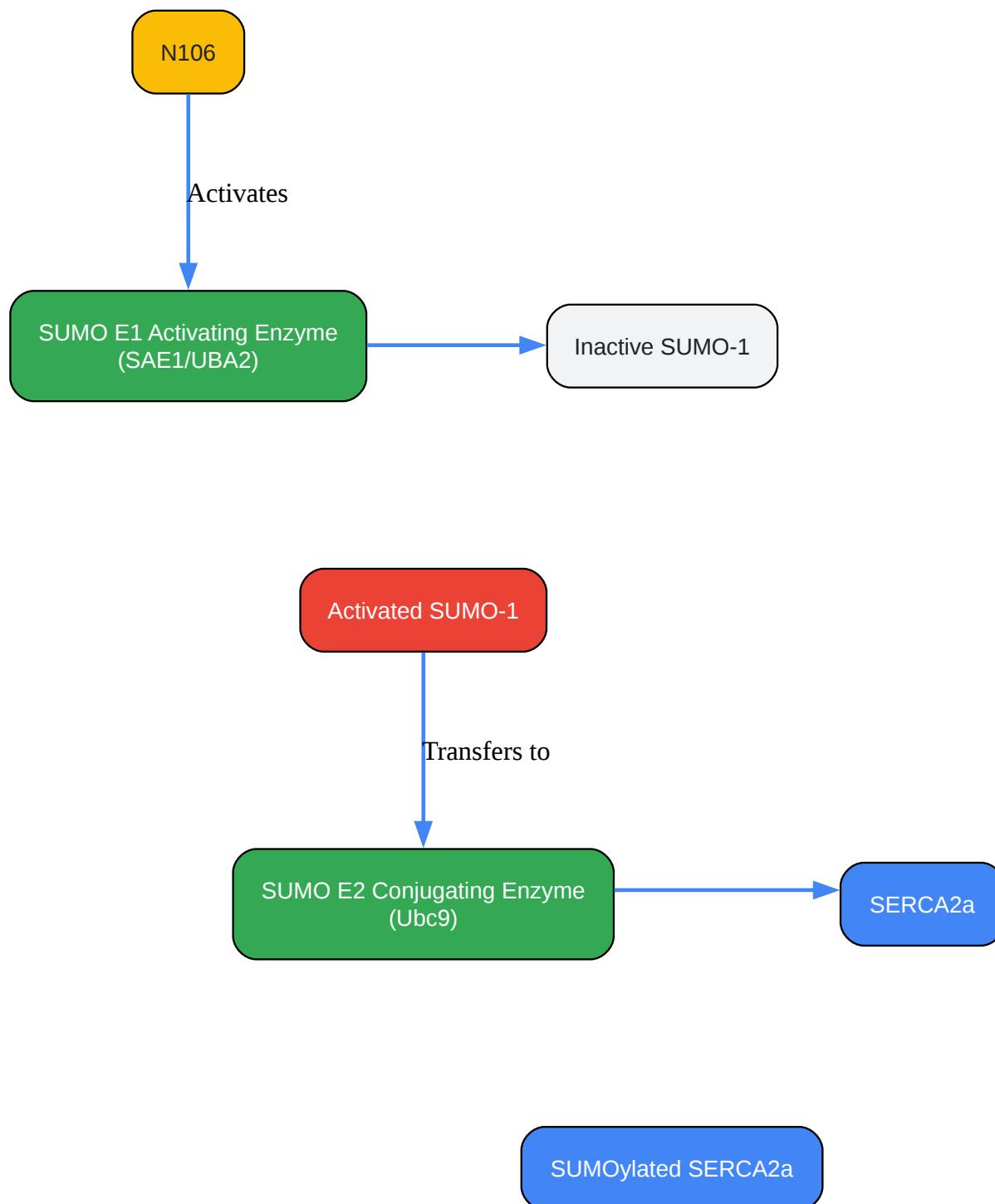
For Researchers, Scientists, and Drug Development Professionals

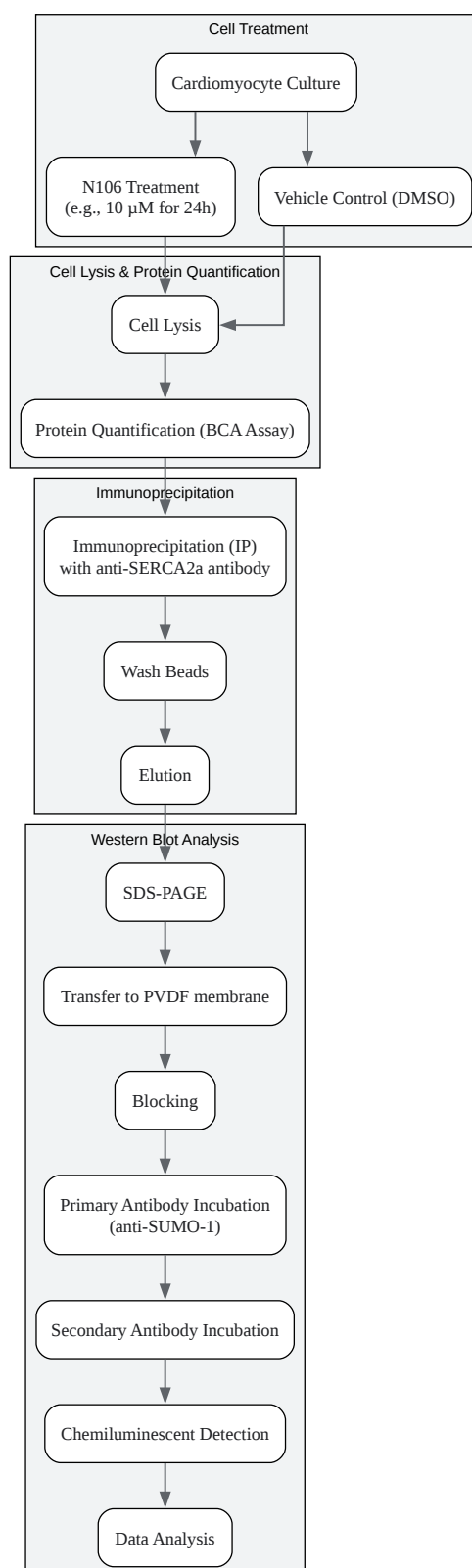
Introduction

The Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical protein in cardiac muscle, responsible for pumping calcium ions from the cytosol into the sarcoplasmic reticulum, which is essential for muscle relaxation. The post-translational modification of SERCA2a by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, has been shown to enhance its activity and stability.^{[1][2]} **N106** is a novel small molecule that has been identified as an activator of SERCA2a SUMOylation.^{[3][4][5]} **N106** directly targets and activates the SUMO-activating enzyme E1, the first step in the SUMOylation cascade.^{[3][5]} ^[6] This application note provides a detailed protocol for the detection of SERCA2a SUMOylation in response to **N106** treatment using immunoprecipitation followed by Western blotting.

Signaling Pathway of N106 Action

N106 enhances SERCA2a SUMOylation by directly activating the SUMO E1 activating enzyme (SAE1/UBA2). This initiates the SUMOylation cascade, leading to the covalent attachment of SUMO-1 to SERCA2a.





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